REACTION_SMILES
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[Br:1][c:2]1[cH:3][cH:4][c:5]([C:6]#[N:7])[cH:8][cH:9]1.[CH:10]([CH3:11])([CH3:12])[c:13]1[cH:14][c:15]([OH:19])[cH:16][cH:17][cH:18]1>>[c:2]1([O:19][c:15]2[cH:14][c:13]([CH:10]([CH3:11])[CH3:12])[cH:18][cH:17][cH:16]2)[cH:3][cH:4][c:5]([C:6]#[N:7])[cH:8][cH:9]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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N#Cc1ccc(Br)cc1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(C)c1cccc(O)c1
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Name
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Type
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product
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Smiles
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CC(C)c1cccc(Oc2ccc(C#N)cc2)c1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |